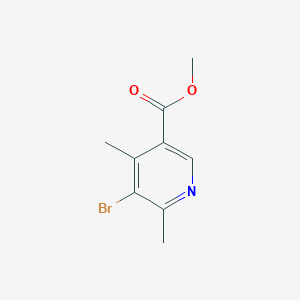
3-Bromo-6-methoxy-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H11BrO It is a derivative of dihydronaphthalene, featuring a bromine atom at the 3-position and a methoxy group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-1,2-dihydronaphthalene typically involves the bromination of 6-methoxy-1,2-dihydronaphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 6-methoxy-1,2-dihydronaphthalene.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized forms.
Reduction: 6-Methoxy-1,2-dihydronaphthalene.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-methoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-methoxy-1,2-dihydronaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but differs in the position of the bromine atom.
3-Bromo-6-methoxy-2-methylbenzoic acid: Contains a carboxylic acid group instead of the dihydronaphthalene ring.
Uniqueness
3-Bromo-6-methoxy-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
521917-66-8 |
|---|---|
Molekularformel |
C11H11BrO |
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
3-bromo-6-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11BrO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5-7H,2,4H2,1H3 |
InChI-Schlüssel |
JJRLJTJZVTWBQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCC(=C2)Br)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


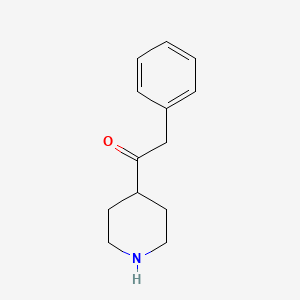
![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
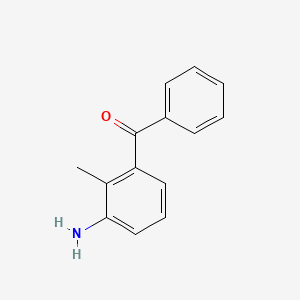

![6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13979804.png)
![2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B13979812.png)

![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
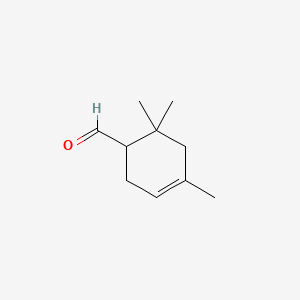
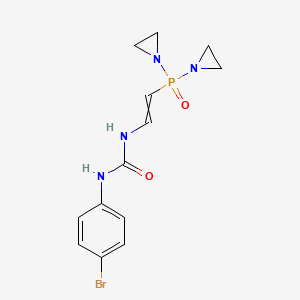
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979835.png)

